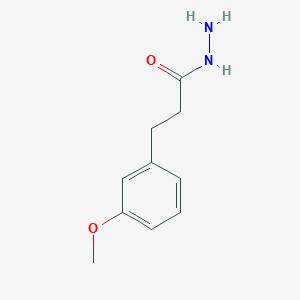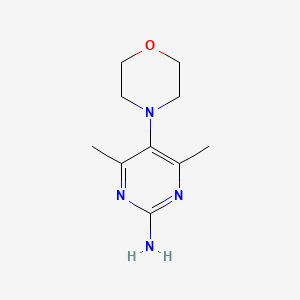
2-苯基烟酸
描述
2-Phenylnicotinic acid, also known by its CAS Number 33421-39-5, is a chemical compound with the linear formula C12H9NO2 . It has a molecular weight of 199.21 .
Molecular Structure Analysis
The molecular structure of 2-Phenylnicotinic acid is represented by the linear formula C12H9NO2 . The compound has a molecular weight of 199.21 .Physical And Chemical Properties Analysis
2-Phenylnicotinic acid is a solid at room temperature . It has a molecular weight of 199.21 . The compound has a boiling point of 401.6°C at 760 mmHg .科学研究应用
镇痛和抗炎应用
由Moradi等人(2010年)进行的研究讨论了2-苯氧基烟酸肼的合成,这些化合物被评估其镇痛和抗炎活性。这些化合物在这些领域表现出中等到高效性,与已知的参考药物美洛昔康酸相当。这突显了2-苯氧基烟酸衍生物在疼痛和炎症管理中的潜力(Moradi等人,2010年)。
神经和心脏特异性
与2-苯基烟酸密切相关的异烟酸衍生物已被研究其神经和心脏特异性效应。Samvelian等人(1992年)的研究表明,新的异烟酸衍生物在这些领域表现出显著活性,暗示了在神经和心血管治疗中的潜在应用(Samvelian et al., 1992)。
发光杂化材料
Wang和Yan(2006年)专注于使用改性的2-羟基烟酸创建发光杂化材料。由于其高效的能量转移过程和强烈的发射,这些材料显示出在先进照明和显示技术中的潜力(Wang & Yan, 2006)。
抗癌活性
Salahuddin等人(2013年)从2-羟基烟酸合成了一种新化合物,显示出在抑制癌细胞生长方面的潜力,特别是在白血病P388治疗中。这突显了2-苯基烟酸衍生物在开发新的抗癌药物中的潜在应用(Salahuddin et al., 2013)。
抗植物病原菌作用
Naz等人(2020年)的研究描述了基于2-苯基丁酸的有机锡(IV)配合物的合成,这些配合物对各种植物病原菌表现出显著的抗菌作用。这表明了2-苯基烟酸衍生物在农业应用中保护植物免受细菌疾病的潜在用途(Naz et al., 2020)。
细胞遗传毒性研究
Khalil等人(2017年)通过Allium cepa试验研究了与2-苯基烟酸密切相关的苯硼酸衍生物的细胞遗传毒性效应。这项研究对于了解这些化合物的潜在毒理效应至关重要,这对于它们在医学和农业领域的安全应用至关重要(Khalil et al., 2017)。
化学还原滴定剂
Vulterin和Zýka(1963年)的研究探讨了类似于2-苯基烟酸的异烟酸肼作为还原滴定剂的应用。这项研究为这类化合物在分析化学应用中的稳定性和效率提供了见解(Vulterin & Zýka, 1963)。
化学合成中的保护合成
Kaupp等人(2003年)的研究展示了与2-苯基烟酸相关的苯硼酸在各种有机化合物的固态保护中的应用。这种方法突显了这些化合物在化学合成中的实用性,提供了一种无废和高效的方法(Kaupp et al., 2003)。
药物传递中的应用
Ma and Shi (2014)讨论了苯硼酸基纳米颗粒的合成,这与2-苯基烟酸密切相关,用于葡萄糖响应型药物传递系统。这种创新方法在药物的控制释放方面具有潜在应用,特别适用于糖尿病患者 (Ma & Shi, 2014)。
化学合成中的有机催化剂
Zolfigol等人(2013)报告了异烟酸作为双重生物有机催化剂在吡喃吡唑的合成中的应用。这突显了2-苯基烟酸衍生物在促进化学反应中的作用,可能导致更高效和环保的合成过程 (Zolfigol et al., 2013)。
安全和危害
2-Phenylnicotinic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
It’s known that phenolic compounds, which 2-phenylnicotinic acid is a part of, often interact with proteins, enzymes, and cell membranes, influencing various cellular functions .
Mode of Action
Phenolic compounds generally exert their effects through antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can affect the stability and efficacy of phenolic compounds .
生化分析
Biochemical Properties
2-Phenylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 2-Phenylnicotinic acid can bind to certain proteins, altering their function and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in metabolic pathways.
Cellular Effects
2-Phenylnicotinic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins . These effects are essential for understanding how 2-Phenylnicotinic acid can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Phenylnicotinic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For instance, its inhibition of CYP1A2 affects the enzyme’s ability to metabolize certain substrates . Additionally, 2-Phenylnicotinic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylnicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenylnicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the safe and effective use of 2-Phenylnicotinic acid in therapeutic applications.
Metabolic Pathways
2-Phenylnicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by CYP1A2, which converts it into various metabolites . These metabolic pathways are essential for understanding how 2-Phenylnicotinic acid is processed in the body and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Phenylnicotinic acid within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is important for determining how 2-Phenylnicotinic acid exerts its effects in different tissues and cellular compartments.
Subcellular Localization
2-Phenylnicotinic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how 2-Phenylnicotinic acid interacts with various biomolecules and exerts its biochemical effects.
属性
IUPAC Name |
2-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVAEFYIADOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187060 | |
| Record name | 2-Phenylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33421-39-5 | |
| Record name | 2-Phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33421-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)




![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

